molecular formula C12H12N2O4 B2621749 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1267903-26-3

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2621749
CAS No.: 1267903-26-3
M. Wt: 248.238
InChI Key: JPQFGKBZNPJBJR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide (CAS Number: 1267903-26-3) is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol [ 1 ]. This reagent features a benzo[1,3]dioxole (benzodioxole) moiety, a privileged structure in medicinal chemistry known for its diverse biological activities. Naturally occurring in compounds like safrole, the 1,3-benzodioxole core is associated with a range of pharmacological effects and serves as a key scaffold in the development of novel bioactive molecules [ 3 ]. This compound is supplied for non-clinical research applications only. It is strictly intended for use in laboratory studies and is not approved for human consumption, therapeutic use, or veterinary applications. Researchers handling this compound should consult relevant safety data sheets and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-12(16)7-3-11(15)14(5-7)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFGKBZNPJBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of palladium catalysts and various ligands to facilitate the coupling of benzo[d][1,3]dioxole derivatives with pyrrolidine intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using recyclable heterogeneous catalysts, which allows for better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

  • Key Differences : Replaces the carboxamide with a carboxylic acid and substitutes the benzodioxole with a methyl group.
  • Implications: The carboxylic acid enhances hydrophilicity but reduces hydrogen-bond acceptor capacity compared to the carboxamide.

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

  • Key Differences : Features a benzyl group (instead of benzodioxole) and a methyl ester (instead of carboxamide).
  • Implications : The ester group is more lipophilic and metabolically labile than the carboxamide. The benzyl substituent may increase steric bulk, affecting target selectivity .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 260555-42-8)

  • Key Differences : Incorporates a dihydrobenzodioxin ring (saturated oxygenated ring) and a carboxylic acid.
  • The carboxylic acid may limit membrane permeability compared to the carboxamide .

D-19: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide

  • Key Differences : Adds a methylene spacer between the benzodioxole and pyrrolidine, along with additional methyl groups on the pyrrole ring.
  • Implications : The methylene spacer increases conformational flexibility, which may enhance binding to larger active sites. Methyl substitutions could improve metabolic stability but reduce solubility .

5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)-furo[3,2-b]pyridine

  • Key Differences : Replaces the pyrrolidone with a furopyridine core and introduces iodine and methoxy groups.
  • The methoxy group increases electron density, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Key Functional Groups
Target Compound Not reported Moderate (amide) Carboxamide, Benzodioxole
D-1 199–200 Low (crystalline) Carboxamide, Benzodioxolymethyl
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Not reported High (acid) Carboxylic acid, Methyl
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Not reported Low (ester) Ester, Benzyl

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety fused with a pyrrolidine ring, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antidiabetic properties, as well as its mechanism of action.

The molecular structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC12H11N2O4
Molecular Weight233.23 g/mol
CAS Number1267903-26-3

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed C-N cross-coupling reactions. Continuous flow processes are often employed in industrial settings to enhance efficiency and scalability.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. The compound exhibits the ability to induce apoptosis in various cancer cell lines by modulating microtubule assembly and inhibiting tubulin polymerization. In vitro studies have demonstrated significant cytotoxicity against several cancer types, with IC50 values ranging from 26 to 65 µM across different cell lines .

Mechanism of Action:
The mechanism involves interaction with specific molecular targets that lead to cell cycle arrest and apoptosis. The compound's structural characteristics allow it to bind effectively to tubulin, disrupting normal microtubule dynamics essential for mitosis.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity . Studies indicate that derivatives related to the benzo[d][1,3]dioxole structure possess high antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .

Table: Antibacterial Efficacy

Bacterial StrainMIC (nM)
Staphylococcus aureus80
Sarcina110

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties . Recent studies revealed that certain derivatives significantly inhibit α-amylase activity, with IC50 values reported at 0.68 µM for some compounds. In vivo experiments on diabetic mice demonstrated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL following treatment with specific derivatives .

Table: Antidiabetic Efficacy

CompoundIC50 (µM)Blood Glucose Reduction (mg/dL)
IIa0.85-
IIc0.68From 252.2 to 173.8

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

  • Anticancer Study: A study involving multiple cancer cell lines demonstrated that treatment with this compound led to significant apoptosis through the modulation of apoptotic pathways.
  • Antibacterial Screening: A series of derivatives were tested against standard antibacterial drugs using agar diffusion tests, revealing superior activity against resistant strains.
  • Diabetes Management: In vivo studies on streptozotocin-induced diabetic mice showed that specific derivatives effectively lowered blood glucose levels without significant toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide?

  • Methodology : Begin with a benzodioxol-substituted pyrrolidone precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives, as in ) and employ coupling reactions like amidation or carbodiimide-mediated condensation. Use computational tools (e.g., PubChem’s SMILES/InChI data for reaction feasibility) to predict steric and electronic compatibility .
  • Experimental Design : Optimize reaction conditions (solvent, temperature, catalyst) using factorial design (e.g., Taguchi methods) to minimize side products, referencing statistical approaches in chemical process optimization ( ).

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Methodology : Modify substituents on the benzodioxol or pyrrolidine rings (e.g., fluorination or methylation, as in and ). Use X-ray crystallography (e.g., ) or DFT calculations to analyze conformational changes impacting bioactivity.
  • Data Analysis : Compare analogs’ physicochemical properties (logP, pKa) using PubChem-predicted data ( ) and correlate with experimental bioassays.

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology : Employ molecular docking (AutoDock Vina) or MD simulations to map interactions between the pyrrolidine carboxamide group and target binding pockets. Validate predictions with SPR or ITC binding assays .
  • Contradiction Resolution : Address discrepancies between computational predictions and experimental binding affinities by refining force field parameters or incorporating solvation effects.

Q. What experimental strategies resolve contradictions in reported activity data across different studies?

  • Methodology : Standardize assay conditions (pH, temperature, solvent) and validate purity via HPLC-MS (≥95% purity, as in ). Replicate conflicting studies using orthogonal assays (e.g., fluorescence vs. radiometric assays).
  • Case Study : If one study reports potent enzyme inhibition while another shows inactivity, investigate off-target effects or aggregation artifacts using dynamic light scattering (DLS) .

Methodological Recommendations

  • Characterization : Use 1H^1H/13C^13C NMR and HRMS for structural confirmation. For crystalline derivatives, apply X-ray crystallography ( ).
  • Reaction Optimization : Leverage ICReDD’s hybrid computational-experimental workflows ( ) to accelerate reaction discovery.

Notes on Evidence Reliability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.